

# Structural Activity Relationship of N-Cyclopentyl-N-ethylamine Derivatives

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## Compound of Interest

**Compound Name:** *N-cyclopentyl-N-ethylamine hydrochloride*

**CAS No.:** 1177860-04-6

**Cat. No.:** B1357493

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## Executive Summary

The N-cyclopentyl-N-ethylamine moiety represents a critical pharmacophore in medicinal chemistry, bridging the gap between classical aliphatic amines and bulky cycloalkyl scaffolds. Unlike its aromatic counterparts (e.g., amphetamines) or larger alicyclic analogs (e.g., propylhexedrine), the N-cyclopentyl group offers a unique balance of lipophilicity (LogP ~2.2) and steric compactness.

This guide objectively compares the performance of N-cyclopentyl-N-ethylamine derivatives in two distinct therapeutic arenas: Sympathomimetic Vasoconstriction and Kinase Inhibition (CDK4/6). By analyzing experimental data, we demonstrate that while the cyclopentyl ring reduces potency in CNS stimulation compared to cyclohexyl analogs, it significantly enhances selectivity in ATP-competitive kinase inhibitors by optimizing hydrophobic pocket occupancy.

## Part 1: The Sympathomimetic Paradigm Comparative Analysis: Ring Size & Aromaticity

In the context of sympathomimetic amines, the N-cyclopentyl-N-ethylamine scaffold serves as a "reduced" analog of phenethylamines. The absence of the aromatic ring eliminates

stacking interactions at the adrenergic receptor, altering the pharmacological profile from a potent psychostimulant to a peripheral vasoconstrictor.

Table 1: Comparative Pharmacological Profile of N-Substituted Ethylamine Derivatives

Compound Class	Representative Structure	Ring Characteristic	LogP	Primary Mechanism	Relative Vasoconstrictor Potency
Cyclopentyl	Cyclopentamine	5-Membered Alicyclic	~2.2	NE Releaser / -Agonist	Moderate (1.0x)
Cyclohexyl	Propylhexedrine	6-Membered Alicyclic	~2.7	NE Releaser / -Agonist	High (1.8x)
Aromatic	Methamphetamine	Phenyl Ring	~2.1	TAAR1 Agonist / VMAT2 Inhibitor	Very High (CNS Dominant)
Aliphatic	Tuaminoheptane	Linear Alkyl Chain	~2.5	Direct -Agonist	Low (0.6x)

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*Key Insight: The cyclohexyl ring (Propylhexedrine) typically outperforms the cyclopentyl ring (Cyclopentamine) in potency.[1] The cyclohexyl ring exists in a stable chair conformation, providing a steric bulk that more effectively mimics the planar phenyl ring of catecholamines than the "envelope" conformation of the cyclopentyl ring [1, 2].*

## Structural Logic: The "Envelope" vs. "Chair" Effect

The reduced potency of N-cyclopentyl derivatives is attributed to the Ring Strain and Conformation.

- Cyclopentyl: Rapid pseudorotation between envelope conformations creates a "dynamic" steric volume, reducing the residence time in the receptor's hydrophobic cleft.
- Cyclohexyl: The rigid chair conformation locks the molecule into a specific spatial arrangement, maximizing van der Waals contacts.

## Part 2: The Kinase Inhibitor Paradigm (Oncology)

While N-cyclopentyl amines are "second-tier" in vasoconstriction, they are privileged scaffolds in modern kinase inhibitor design, particularly for Cyclin-Dependent Kinases (CDK4/6). Here, the compact size of the cyclopentyl group allows it to fit into restricted hydrophobic sub-pockets where a cyclohexyl group would be sterically clashing.

## Case Study: Optimization of Pyrido[2,3-d]pyrimidines

In the development of CDK4 inhibitors (e.g., analogs of Palbociclib/Ribociclib), the N-substituent at the 8-position is critical for solvent-front interactions.

Experimental Data: CDK4 Inhibition (IC50) Comparison Based on pyrido[2,3-d]pyrimidine scaffold optimization [3, 4]

N-Substituent (R-Group)	IC50 (CDK4)	IC50 (CDK1)	Selectivity Ratio (CDK1/CDK4)	Outcome
N-Cyclopentyl	7.4 nM	>10,000 nM	>1350	Optimal Selectivity
N-Cyclohexyl	12.0 nM	>5,000 nM	~416	Increased Steric Clash
N-Isopropyl	45.0 nM	>10,000 nM	~220	Insufficient Hydrophobic Fill
N-Cyclopropyl	>100 nM	N/A	N/A	Too Small

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*Mechanistic Interpretation: The N-cyclopentyl group provides the "Goldilocks" fill factor. It is large enough to displace water molecules from the hydrophobic pocket (entropy gain) but small enough to avoid clashing with the "gatekeeper" residues that restrict the pocket size in CDK4 compared to CDK1.*

## Part 3: Experimental Protocols

### Protocol A: Synthesis of N-Cyclopentyl-N-ethylamine

Objective: To synthesize the core scaffold via Reductive Amination for SAR studies.

Reagents:

- Cyclopentanone (1.0 eq)
- Ethylamine (2.0 M in THF, 1.2 eq)
- Sodium Triacetoxyborohydride (STAB, 1.5 eq)

- Acetic Acid (Cat.)<sup>[2]</sup>
- Dichloromethane (DCM)

Workflow:

- Imine Formation: In a dry flask, dissolve Cyclopentanone (10 mmol) in DCM (20 mL). Add Ethylamine solution (12 mmol) and Acetic Acid (0.1 mL). Stir at Room Temperature (RT) for 30 mins.
- Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 mins.
- Quench: Allow to warm to RT and stir for 4 hours. Quench with saturated NaHCO<sub>3</sub>.
- Extraction: Extract organic layer, wash with brine, dry over MgSO<sub>4</sub>.
- Purification: Isolate via acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM).
  - Yield Expectation: 75-85%
  - Validation: <sup>1</sup>H NMR (CDCl<sub>3</sub>) should show a multiplet at 2.9-3.1 (N-CH) and triplet at 1.1 (ethyl CH<sub>3</sub>).

## Protocol B: CDK4/6 Kinase Activity Assay

Objective: To determine IC<sub>50</sub> of synthesized derivatives.

- Preparation: Prepare 3x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT).
- Enzyme Mix: Dilute recombinant CDK4/CyclinD1 complex to 2 nM in Kinase Buffer.
- Substrate: Use Retinoblastoma (Rb) protein fragment (0.1

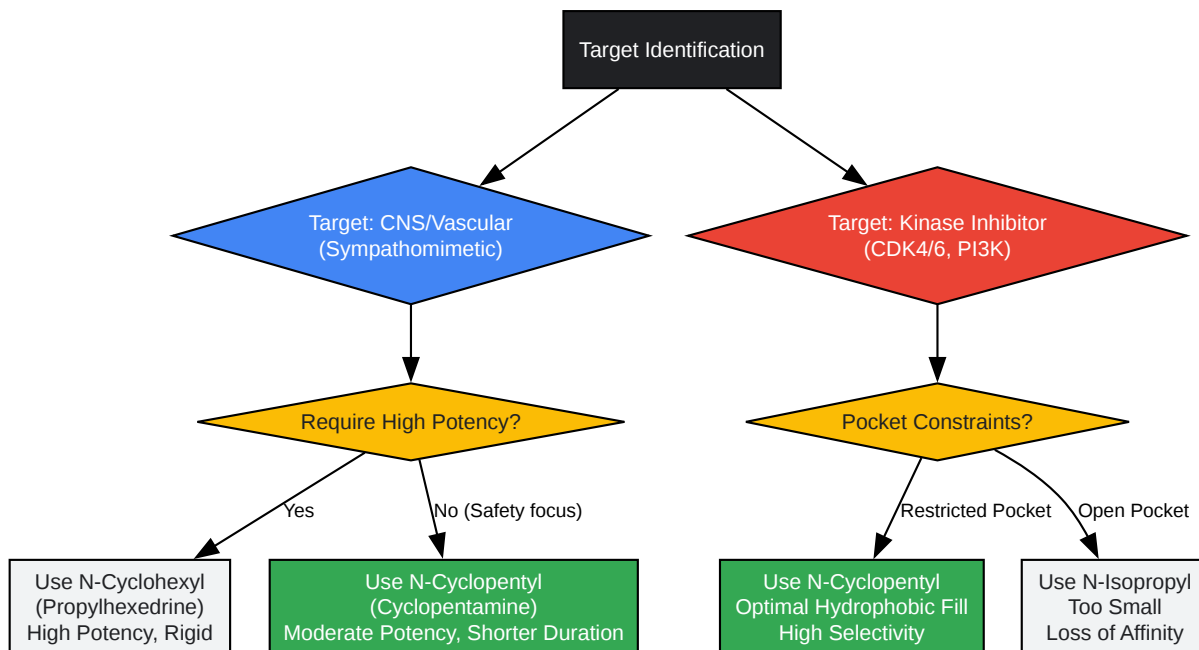
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L).

- Reaction:
  - Add 10  
L Enzyme Mix to 384-well plate.
  - Add 100 nL of Test Compound (in DMSO, serially diluted).
  - Incubate 15 mins at RT.
  - Initiate with 10  
L ATP/Substrate mix (ATP concentration =  $K_m$ , ~15  
M).
- Detection: Use ADP-Glo™ Kinase Assay (Promega). Add Reagent I (40 mins), then Reagent II (30 mins). Read Luminescence.
- Analysis: Fit data to sigmoidal dose-response curve to derive IC50.

## Part 4: Visualization & Logic

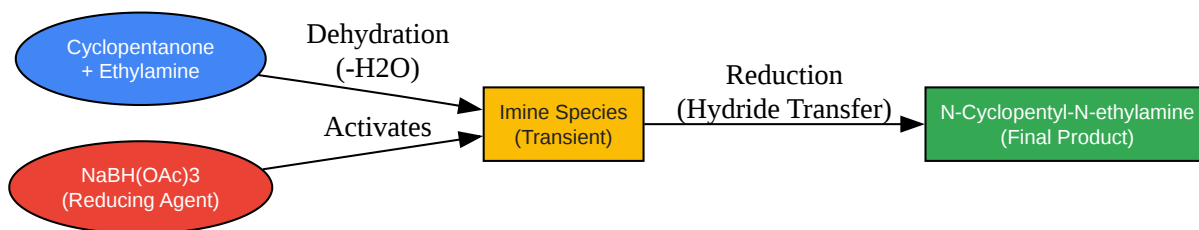
### SAR Decision Logic: Cyclopentyl vs. Alternatives



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Figure 1: Decision tree for selecting N-cyclopentyl scaffolds based on therapeutic target and steric requirements.

## Synthesis Workflow: Reductive Amination



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Figure 2: One-pot reductive amination pathway for the synthesis of N-cyclopentyl-N-ethylamine.

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## Sources

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